molecular formula C42H72O12 B1181777 Gynosaponin I CAS No. 1207861-69-5

Gynosaponin I

Cat. No.: B1181777
CAS No.: 1207861-69-5
InChI Key:
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Description

Gynosaponin I is a natural compound isolated from the plant Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gynosaponin I can be isolated from Gynostemma pentaphyllum through a series of extraction and purification steps. The process typically involves extracting the plant material with water or an aqueous lower aliphatic alcohol, followed by treatment with a non-ionic adsorption resin. The adsorbed substances are then eluted with a lower aliphatic alcohol, and the eluate is further treated with alumina. The final elution with a lower aliphatic alcohol or an aqueous lower aliphatic alcohol yields saponins substantially free from other plant components .

Industrial Production Methods: The industrial production of gynosaponins, including this compound, follows similar extraction and purification methods. The large-scale extraction involves using industrial-grade solvents and adsorption resins to ensure the efficient isolation of the desired saponins. The process is optimized to maximize yield and purity while minimizing the presence of impurities .

Chemical Reactions Analysis

Types of Reactions: Gynosaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups, altering the compound’s properties.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions result in the formation of various substituted derivatives with altered biological activities .

Scientific Research Applications

Gynosaponin I has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a precursor for synthesizing novel compounds with enhanced biological activities.

Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a natural product with therapeutic benefits. Studies have shown that it can modulate various biological pathways, making it a valuable tool for understanding cellular mechanisms .

Medicine: this compound has shown promise in medical research due to its potential therapeutic effects. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidative properties. Additionally, it has been explored for its potential to modulate metabolic processes and improve overall health .

Industry: In the industrial sector, this compound is used in the development of natural health products and supplements. Its potential to enhance the nutritional value of food products and its use in cosmetics for its skin-beneficial properties are areas of active research .

Mechanism of Action

Similar compounds include ginsenosides found in Panax ginseng and other gypenosides present in Gynostemma pentaphyllum .

Comparison with Ginsenosides:

    Structural Similarity: Both gynosaponins and ginsenosides are triterpenoid saponins with similar structural features.

    Biological Activity: Gynosaponins and ginsenosides exhibit comparable biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3/t22-,23-,24+,25+,26-,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPNOGQPDNCBAB-LJLLDEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)O)C)C)O)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)O)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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